molecular formula C22H24N2O4S2 B14667375 Morpholine, 4,4'-(dithiobis(2,1-phenylenecarbonyl))bis- CAS No. 49755-48-8

Morpholine, 4,4'-(dithiobis(2,1-phenylenecarbonyl))bis-

Cat. No.: B14667375
CAS No.: 49755-48-8
M. Wt: 444.6 g/mol
InChI Key: QXJKLHIMKMICAP-UHFFFAOYSA-N
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Description

Morpholine, 4,4’-(dithiobis(2,1-phenylenecarbonyl))bis-: is a chemical compound known for its unique structure and properties. It is commonly used in various industrial applications, including as an accelerator and vulcanizing agent in rubber products, as well as in pharmaceuticals and cosmetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4,4’-(dithiobis(2,1-phenylenecarbonyl))bis- typically involves the reaction of morpholine with a suitable disulfide compound. One common method involves the reaction of morpholine with carbon disulfide in the presence of a base, followed by oxidation to form the desired product. The reaction conditions often include controlled temperature and pH to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process .

Chemical Reactions Analysis

Types of Reactions: Morpholine, 4,4’-(dithiobis(2,1-phenylenecarbonyl))bis- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in diverse chemical transformations .

Biology: In biological research, it is used to study the effects of disulfide bonds in proteins and other biomolecules. It can also be used as a model compound for studying redox reactions in biological systems .

Medicine: In medicine, Morpholine, 4,4’-(dithiobis(2,1-phenylenecarbonyl))bis- is used in the formulation of pharmaceuticals, including local anesthetics and antibiotics. Its ability to form stable disulfide bonds makes it useful in drug design .

Industry: Industrially, it is used as an accelerator and vulcanizing agent in rubber products. It also finds applications in protecting metals against corrosion and tarnish by acid fumes .

Mechanism of Action

The mechanism of action of Morpholine, 4,4’-(dithiobis(2,1-phenylenecarbonyl))bis- involves its ability to form disulfide bonds. These bonds can interact with thiol groups in proteins and other biomolecules, leading to changes in their structure and function. The compound can also participate in redox reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Properties

CAS No.

49755-48-8

Molecular Formula

C22H24N2O4S2

Molecular Weight

444.6 g/mol

IUPAC Name

[2-[[2-(morpholine-4-carbonyl)phenyl]disulfanyl]phenyl]-morpholin-4-ylmethanone

InChI

InChI=1S/C22H24N2O4S2/c25-21(23-9-13-27-14-10-23)17-5-1-3-7-19(17)29-30-20-8-4-2-6-18(20)22(26)24-11-15-28-16-12-24/h1-8H,9-16H2

InChI Key

QXJKLHIMKMICAP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)N4CCOCC4

Origin of Product

United States

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